molecular formula C17H19NO3S B2588139 METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 692743-38-7

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2588139
CAS No.: 692743-38-7
M. Wt: 317.4
InChI Key: NMMNNMYCUWOQQF-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a methyl ester at position 3, a 4-phenyl substituent, and a 2-methylpropanamido group at position 2. This compound’s unique substituents—methyl, phenyl, and branched alkylamide groups—suggest enhanced lipophilicity and steric bulk compared to simpler thiophene analogs, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-10(2)15(19)18-16-14(17(20)21-4)13(11(3)22-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMNNMYCUWOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C(C)C)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with METHYL 2-(([2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL]CARBONYL)AMINO)THIOPHENE-3-CARBOXYLATE (), a structurally related thiophene derivative with distinct substituents.

Parameter Target Compound Analog ()
Molecular Formula C₁₇H₁₈N₂O₃S (calculated) C₁₂H₇ClF₃N₃O₃S
Molar Mass (g/mol) ~330.1 (calculated) 365.72
Core Structure Thiophene ring with 4-phenyl, 5-methyl, and 2-amide substituents Thiophene ring with pyrimidine-linked carboxamide and chloro-trifluoromethyl groups
Key Substituents Methyl, phenyl, 2-methylpropanamido Chloro, trifluoromethyl, pyrimidine-carbonyl
Electronic Effects Electron-donating methyl and phenyl groups enhance aromatic stability Electron-withdrawing Cl and CF₃ groups increase electrophilicity, potentially altering reactivity
Bioactivity Potential Predicted moderate lipophilicity (logP ~3.2) may favor membrane permeability Higher polarity (due to Cl, CF₃) might reduce bioavailability but enhance target specificity

Structural and Functional Insights

  • Substituent Impact : The target compound’s phenyl and methyl groups contribute to steric hindrance, which could limit rotational freedom and stabilize π-π stacking interactions. In contrast, the analog’s pyrimidine and trifluoromethyl groups introduce polarizable regions, favoring hydrogen bonding and dipole interactions .
  • Synthetic Accessibility : The absence of halogen atoms in the target compound simplifies synthesis compared to the chloro- and trifluoromethyl-containing analog, which may require specialized reagents or conditions .

Research Findings and Implications

QSPR/QSAR Considerations

Molecular descriptors such as van der Waals volume and electronic parameters (e.g., Hammett constants) are critical for predicting properties like solubility and reactivity. The target compound’s lower molar mass and electron-donating groups suggest distinct QSPR profiles compared to its halogenated analog, which may exhibit higher reactivity in electrophilic substitution reactions .

Bioactivity Screening

While neither compound’s bioactivity is explicitly documented in the provided evidence, methodologies from marine actinomycete research () highlight the importance of LC/MS-based screening for identifying minor bioactive derivatives. Structural analogs like these could be prioritized for antimicrobial or anticancer assays due to their modular thiophene scaffolds .

Biological Activity

Methyl 5-methyl-2-(2-methylpropanamido)-4-phenylthiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O2SC_{16}H_{19}N_{1}O_{2}S, with a molecular weight of approximately 301.39 g/mol. Its structure features a thiophene ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a derivative of thiophene was shown to possess potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM . This suggests that the compound may have potential as an antimicrobial agent.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast), revealed promising results for derivatives of this compound. The MTT assay indicated that these compounds could effectively inhibit cell proliferation, highlighting their potential in cancer therapy .

The mechanism underlying the biological activity of this compound involves interactions with key microbial targets. Molecular docking studies indicate that the compound forms hydrogen bonds and other interactions with critical residues in enzymes such as DNA gyrase, which is essential for bacterial DNA replication . Such interactions are crucial for its antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the thiophene core and substituents can significantly influence its potency and selectivity against various biological targets. For example, the presence of specific amide groups has been linked to enhanced cytotoxicity and antimicrobial activity .

Data Summary Table

Property Value
Molecular FormulaC16H19N1O2SC_{16}H_{19}N_{1}O_{2}S
Molecular Weight301.39 g/mol
Antimicrobial Activity (MIC)0.21 µM against E. coli
Cytotoxicity (Cell Lines)HaCat, Balb/c 3T3
Key InteractionsDNA gyrase

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiophene derivatives in inhibiting bacterial growth, suggesting that modifications in the thiophene structure can enhance antimicrobial properties .
  • Cytotoxicity Assessments : Research involving MTT assays demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
  • Molecular Docking Studies : Computational studies revealed how the compound interacts at a molecular level with bacterial enzymes, providing insights into its mechanism of action and guiding future modifications for improved efficacy .

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